molecular formula C16H15N3O2 B8110364 3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid

3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid

Cat. No.: B8110364
M. Wt: 281.31 g/mol
InChI Key: WIVKPIWPQZRDNH-UHFFFAOYSA-N
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Description

3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid is a heterocyclic compound that features a unique structure combining an indolizine core with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cycloaddition of a substituted indole-2,3-dione with pipecolic acid and an electron-deficient alkene . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole: A structurally related compound with a nitrogen atom in a five-membered ring fused to a benzene ring.

    Pyrazole: A five-membered ring containing two nitrogen atoms.

    Indolizine: A nitrogen-containing heterocycle with a fused pyrrole and pyridine ring.

Uniqueness

3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)indolizine-1-carboxylic acid is unique due to its combination of an indolizine core with a pyrazole ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

3-[1-(cyclopropylmethyl)pyrazol-3-yl]indolizine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c20-16(21)12-9-15(19-7-2-1-3-14(12)19)13-6-8-18(17-13)10-11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVKPIWPQZRDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC(=N2)C3=CC(=C4N3C=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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